2-(3-chlorophenyl)-1H-benzimidazole
Overview
Description
2-(3-chlorophenyl)-1H-benzimidazole: is a heterocyclic aromatic compound that features a benzimidazole core substituted with a 3-chlorophenyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and indole derivatives, have been reported to exhibit diverse biological activities . They interact with various targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
A compound with a similar structure, carbonyl cyanide m-chlorophenyl hydrazone (cccp), acts as a chemical inhibitor of oxidative phosphorylation . It is a nitrile, hydrazone, and protonophore, causing an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .
Biochemical Pathways
For instance, CCCP disrupts the normal activity of electron carriers in the electron transport chain, reducing the ability of ATP synthase to function optimally .
Pharmacokinetics
A study on a similar compound, 2- [1′-phenyl-3′- (3-chlorophenyl)-2′-propenylyden]hydraz ino-3-methyl-4 (3h)-quinazolinone, reported its in vivo metabolism in rats . The study identified two metabolites, 2-hydrazino-3-methyl-4(3H)-quinazolinone (M1) and 3-(3-chlorophenyl)-1-phenylprop-2-en-1-one (M2), using HPLC-UV/DAD .
Result of Action
Cccp, a compound with a similar structure, causes the gradual destruction of living cells and death of the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 3-chlorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring. Commonly used acids for this reaction include hydrochloric acid or acetic acid, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to improve efficiency and yield. The use of catalysts such as Lewis acids can also enhance the reaction rate and selectivity. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzimidazole ring or the chlorophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
2-(3-chlorophenyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has shown that derivatives of this compound may have anticancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-1H-benzimidazole
- 2-(4-chlorophenyl)-1H-benzimidazole
- 2-(3-bromophenyl)-1H-benzimidazole
Uniqueness
2-(3-chlorophenyl)-1H-benzimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom on the phenyl ring can affect the compound’s ability to interact with biological targets and its overall stability.
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique chemical properties and ability to undergo diverse reactions make it a valuable building block for the development of new materials and pharmaceuticals. Further research into its mechanism of action and applications will continue to uncover new uses and benefits of this compound.
Properties
IUPAC Name |
2-(3-chlorophenyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYHTIIVIGGCIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22868-35-5 | |
Record name | G-573 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022868355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | G-573 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4GH7JC4GZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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